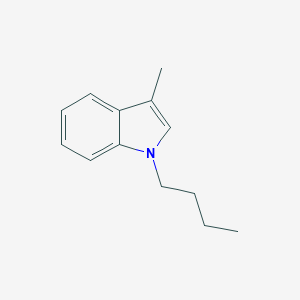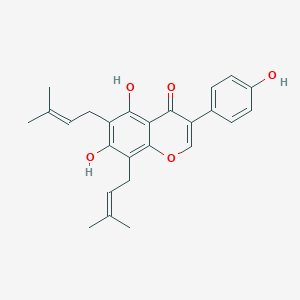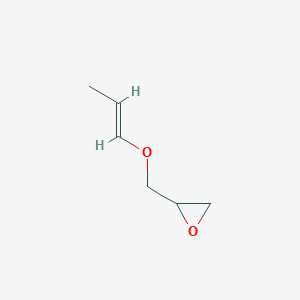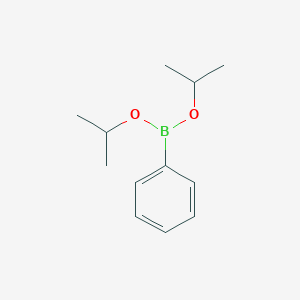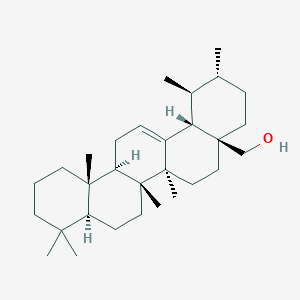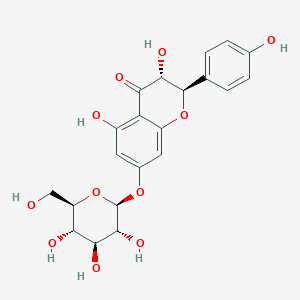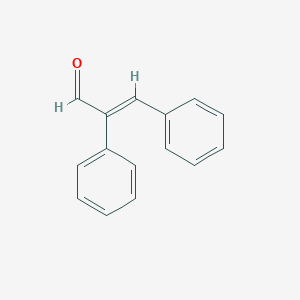
11-Deoxy-PGE1
概要
説明
11-Deoxy-PGE1 is a prostanoid . It is also known by other names such as Doproston, 11-deoxyprostaglandin E1, and 11-deoxy Prostaglandin E1 .
Synthesis Analysis
There are several papers that discuss the synthesis of 11-Deoxy-PGE1. For instance, a paper titled “A new total synthesis of 11-deoxy-PGE1” provides insights into its synthesis . Another paper titled “Palladium-catalyzed stereocontrolled cyclization of 1,3-diene monoepoxides and its application to the synthesis of 11-deoxy-PGE1” also discusses the synthesis of 11-Deoxy-PGE1 .Molecular Structure Analysis
The molecular formula of 11-Deoxy-PGE1 is C20H34O4 . Its average mass is 338.482 Da and its monoisotopic mass is 338.245697 Da . The structure of 11-Deoxy-PGE1 includes 3 defined stereocentres .Chemical Reactions Analysis
While specific chemical reactions involving 11-Deoxy-PGE1 are not detailed in the search results, it is known that 11-deoxygenation lowers the biological activity of the natural prostaglandins PGE1 and PGF1alpha .Physical And Chemical Properties Analysis
The molecular weight of 11-Deoxy-PGE1 is 338.5 g/mol . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Selective Agonist for EP2 Receptor
11-Deoxy-PGE1 is a synthetic analog of PGE1 and early reports show that it is a selective agonist for the EP2 receptor . However, it is effective at much higher concentrations than PGE2 .
Non-Selective Agonist of EP Receptors
Later studies show that 11-Deoxy-PGE1 is a non-selective agonist of EP receptors and stimulates cAMP release in Jurkat cells .
Vasodepressor and Bronchodilator Responses
11-Deoxy-PGE1 exhibits vasodepressor and bronchodilator responses in guinea pigs .
Selective for Mouse EP3 Receptor
11-Deoxy-PGE1 exhibits selectively for the mouse EP3 receptor and is essentially equipotent to PGE1 at this receptor subtype .
Maintaining Oxygenation in One-Lung Ventilation
Prostaglandin E1 (PGE1) has been reported to maintain adequate oxygenation among patients under 60% FiO2 one-lung ventilation (OLV) . Research aimed to explore whether PGE1 is safe in pulmonary shunt and oxygenation under 40% FiO2 OLV and provide a reference concentration of PGE1 .
Reducing Inflammatory Factors
In a study involving esophageal cancer patients treated with thoracotomy, it was found that 40% FiO2 + 0.2 µg/kg PGE1 is recommended as a better combination on account of its effects on the inflammatory factors .
作用機序
Target of Action
11-Deoxy-PGE1, also known as Doproston, primarily targets the Prostaglandin E2 receptor EP2 (PTGER2) . This receptor plays a crucial role in mediating the effects of prostaglandin E2 (PGE2), a bioactive lipid that regulates a wide range of physiological processes.
Mode of Action
As an analog of prostaglandin E1 (PGE1), 11-Deoxy-PGE1 interacts with its target, the PTGER2 receptor, in a manner similar to PGE1 . This interaction leads to a series of intracellular events, including the inhibition of histamine-induced bronchoconstriction .
Biochemical Pathways
The interaction of 11-Deoxy-PGE1 with the PTGER2 receptor affects several biochemical pathways. One of the key pathways influenced is the bronchodilation pathway. By inhibiting histamine-induced bronchoconstriction, 11-Deoxy-PGE1 promotes the relaxation of tracheal strips, thereby facilitating bronchodilation .
Pharmacokinetics
It’s known that the compound’s bioavailability and pharmacological effects can be influenced by various factors, including its formulation and route of administration .
Result of Action
The primary result of 11-Deoxy-PGE1’s action is the relaxation of tracheal strips in isolated guinea pigs . This effect is attributed to the compound’s ability to inhibit histamine-induced bronchoconstriction, thereby promoting bronchodilation .
Safety and Hazards
特性
IUPAC Name |
7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-18,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNOTBLPQOITGU-LDDQNKHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317623 | |
| Record name | 11-Deoxy-PGE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Deoxy-PGE1 | |
CAS RN |
37786-00-8 | |
| Record name | 11-Deoxy-PGE1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37786-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Deoxyprostaglandin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037786008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Deoxy-PGE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-DEOXYPROSTAGLANDIN E1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG6237D2HO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary targets of 11-deoxy-PGE1?
A1: 11-Deoxy-PGE1 primarily targets Prostaglandin E2 (PGE2) receptors, specifically the EP2, EP3, and EP4 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does 11-deoxy-PGE1 binding to EP receptors affect intracellular signaling?
A2: Binding of 11-deoxy-PGE1 to EP2 and EP4 receptors primarily activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. This activation triggers downstream signaling cascades that regulate various cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Does 11-deoxy-PGE1 interact with the EP3 receptor differently?
A3: While 11-deoxy-PGE1 can bind to EP3 receptors, its effects are often distinct from those mediated by EP2/EP4. EP3 receptor activation can lead to diverse signaling outcomes, including inhibition of adenylate cyclase and activation of phospholipase C, depending on the cell type and receptor isoform. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are the downstream effects of 11-deoxy-PGE1 in different cell types?
A4: 11-Deoxy-PGE1 exerts a wide range of effects depending on the cell type and the specific EP receptors expressed. These effects include:
- Osteoblasts: Increased differentiation and bone nodule formation, potentially through EP4 receptor activation and cAMP signaling. [, ]
- Osteoclasts: Controversial findings, with studies suggesting both stimulation and inhibition of osteoclast activity, possibly related to differential EP receptor subtype activation. [, ]
- Mesangial Cells: Inhibition of DNA synthesis and proliferation, potentially mediated by EP4 receptor activation and cAMP signaling. [, ]
- Human Gingival Fibroblasts: Inhibition of interleukin-6 (IL-6) and ICAM-1 expression, likely through EP2/EP4 receptor activation and cAMP signaling. [, , ]
- Corneal Endothelial Cells: Maintenance of normal polygonal shape, mediated by EP2 receptor activation and cAMP synthesis. []
- Cardiomyocytes: No direct effect on beating rate observed in studies with neonatal rat cardiomyocytes. []
Q5: What is the molecular formula and weight of 11-deoxy-PGE1?
A5: The molecular formula of 11-deoxy-PGE1 is C20H34O4. Its molecular weight is 338.49 g/mol.
Q6: Have any specific formulation strategies been explored to improve the stability or bioavailability of 11-deoxy-PGE1?
A6: The provided research primarily focuses on the in vitro and ex vivo effects of 11-deoxy-PGE1, with limited information on its formulation or stability. Formulation strategies are crucial for enhancing the stability, solubility, and bioavailability of drug candidates.
Q7: Does 11-deoxy-PGE1 possess any known catalytic properties?
A7: 11-Deoxy-PGE1 is not known to possess intrinsic catalytic properties. It primarily functions as a ligand, binding to and activating specific receptors to elicit its biological effects.
Q8: Have any computational studies been conducted to understand the interactions of 11-deoxy-PGE1 with its targets or to develop QSAR models?
A8: The provided research papers primarily focus on experimental investigations of 11-deoxy-PGE1. Computational studies, including molecular docking simulations and QSAR modeling, can provide valuable insights into the binding modes, affinities, and structure-activity relationships of this compound.
Q9: How do structural modifications of 11-deoxy-PGE1 affect its activity, potency, and selectivity for different EP receptor subtypes?
A9: Structural modifications of prostaglandins significantly influence their receptor binding affinities and functional selectivities. While the provided research doesn't delve deeply into SAR studies for 11-deoxy-PGE1 specifically, it highlights the diverse pharmacological profiles of other prostaglandin analogs, suggesting that even minor structural changes can significantly alter their biological activities.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 11-deoxy-PGE1?
A10: The provided research focuses primarily on the in vitro and ex vivo effects of 11-deoxy-PGE1, with limited information on its in vivo PK/PD properties. Understanding the ADME profile of a compound is crucial for determining its potential therapeutic utility.
Q11: What in vitro and in vivo models have been used to investigate the biological activities of 11-deoxy-PGE1?
A11: The provided research employs various in vitro and ex vivo models to investigate the effects of 11-deoxy-PGE1, including:
- Cell Culture: Primary cultures of various cell types, including osteoblasts, osteoclasts, mesangial cells, human gingival fibroblasts, and corneal endothelial cells, have been used to study the direct effects of 11-deoxy-PGE1 on cell function. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Ex Vivo Tissue Preparations: Isolated, superfused segments of rabbit iris-ciliary body have been used to investigate the effects of 11-deoxy-PGE1 on neurotransmitter release. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





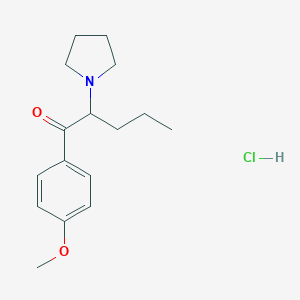
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)
